2-(Pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile
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Overview
Description
2-(Pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyridine ring fused to a naphthyridine core, with a nitrile group attached to the third carbon of the naphthyridine ring. This unique structure imparts distinct chemical and physical properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-cyanopyridine with 2-aminonicotinaldehyde under acidic conditions, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as magnesium oxide nanoparticles to enhance the yield and selectivity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and residence time, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes and receptors involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer cells, it may induce apoptosis by disrupting key signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)-1,8-naphthyridine-3-carbonitrile
- 2-(Pyridin-4-yl)-1,8-naphthyridine-3-carbonitrile
- 2-(Pyridin-3-yl)-1,6-naphthyridine-3-carbonitrile
Uniqueness
2-(Pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile stands out due to its specific substitution pattern, which influences its electronic properties and reactivity. This unique structure allows for selective interactions with biological targets, making it a promising candidate for drug development .
Properties
CAS No. |
60467-69-8 |
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Molecular Formula |
C14H8N4 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
2-pyridin-3-yl-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C14H8N4/c15-8-12-7-10-3-2-6-17-14(10)18-13(12)11-4-1-5-16-9-11/h1-7,9H |
InChI Key |
JTCJARDJNHUJSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)C3=CN=CC=C3)C#N |
Origin of Product |
United States |
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